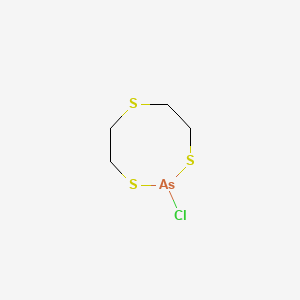
2-Chloro-1,3,6,2-trithiarsocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,3,6,2-trithiarsocane is an organoarsenic compound characterized by the presence of chlorine, sulfur, and arsenic atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,3,6,2-trithiarsocane typically involves the reaction of arsenic trichloride with sulfur-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction conditions, such as temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. Safety measures are strictly adhered to due to the toxic nature of arsenic compounds.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-1,3,6,2-trithiarsocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: Chlorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed:
Oxidation: Arsenic pentoxide and other higher oxidation state arsenic compounds.
Reduction: Arsenic trioxide and other lower oxidation state arsenic compounds.
Substitution: Various halogenated derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
2-Chloro-1,3,6,2-trithiarsocane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialized materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,3,6,2-trithiarsocane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Arsenic Trioxide: A well-known arsenic compound with similar oxidation and reduction properties.
Arsenic Pentoxide: Another arsenic compound that undergoes similar chemical reactions.
Organoarsenic Compounds: A broad class of compounds with varying structures and properties.
Uniqueness: 2-Chloro-1,3,6,2-trithiarsocane is unique due to its specific molecular structure, which imparts distinct chemical reactivity and potential applications. Its combination of chlorine, sulfur, and arsenic atoms makes it a versatile compound for various scientific and industrial uses.
Propiedades
Número CAS |
53006-67-0 |
|---|---|
Fórmula molecular |
C4H8AsClS3 |
Peso molecular |
262.7 g/mol |
Nombre IUPAC |
2-chloro-1,3,6,2-trithiarsocane |
InChI |
InChI=1S/C4H8AsClS3/c6-5-8-3-1-7-2-4-9-5/h1-4H2 |
Clave InChI |
NBOQDHXLKUEQSO-UHFFFAOYSA-N |
SMILES canónico |
C1CS[As](SCCS1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


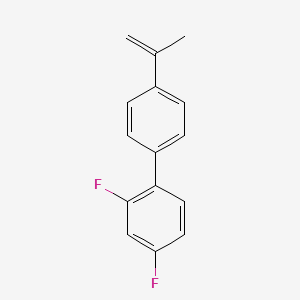
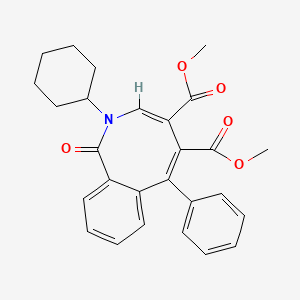
![4-[3-(4-Methoxyphenyl)propyl]piperidine](/img/structure/B14640959.png)
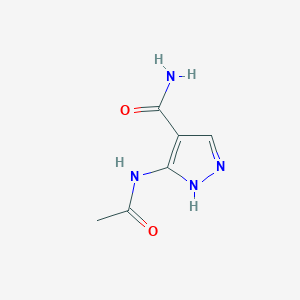
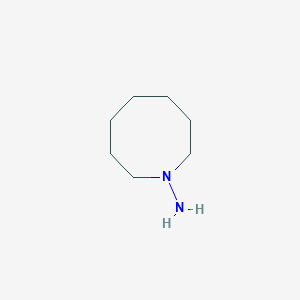
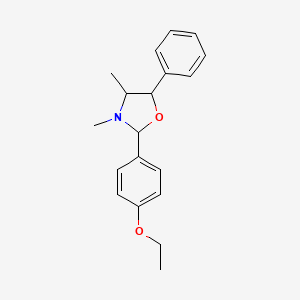
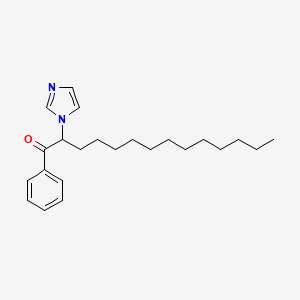

![N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14641000.png)
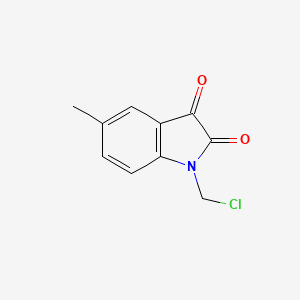
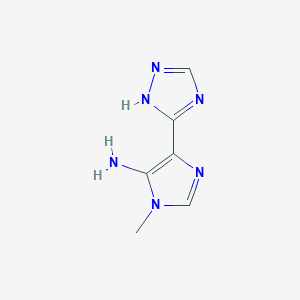
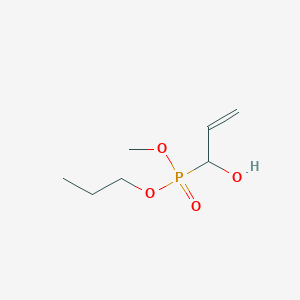
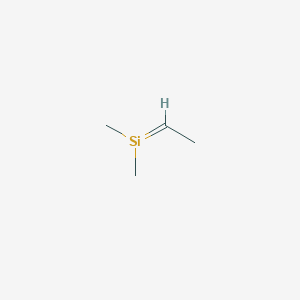
![3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14641042.png)
